

Application Note: Solid-Phase Extraction for the Enrichment of N-Nitroso Lisinopril

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Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

Cat. No.: *B8821601*

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Abstract

This application note details a robust method for the solid-phase extraction (SPE) and enrichment of the **N-Nitroso Lisinopril** impurity from lisinopril active pharmaceutical ingredient (API) and drug product formulations. **N-Nitroso Lisinopril** is a nitrosamine impurity of concern that can form during the synthesis or storage of lisinopril.[1] The described protocol utilizes hydrophilic interaction chromatography (HILIC) based SPE to effectively separate the **N-Nitroso Lisinopril** from the highly polar lisinopril API and other formulation excipients. This sample preparation is critical for sensitive and accurate downstream analysis by methods such as liquid chromatography-high resolution mass spectrometry (LC-HRMS).[2][3][4]

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[5] Regulatory agencies worldwide have set stringent limits on the acceptable daily intake of these impurities, necessitating highly sensitive analytical methods for their detection and quantification.[5] **N-Nitroso Lisinopril** is a potential impurity in lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1]

Effective sample preparation is paramount to achieving the low detection limits required for nitrosamine analysis. Solid-phase extraction is a powerful technique for the selective isolation

and concentration of target analytes from complex sample matrices.^[6] This application note presents a detailed protocol for the enrichment of **N-Nitroso Lisinopril** using a HILIC-based SPE methodology. This approach leverages the differential polarity between **N-Nitroso Lisinopril** and the lisinopril API to achieve a clean extract suitable for instrumental analysis.^[2]^[4]

Experimental Protocol

This protocol is intended as a starting point and may require optimization for specific sample matrices and analytical instrumentation.

Materials and Reagents:

- **N-Nitroso Lisinopril** reference standard
- Lisinopril API or drug product
- SPE Cartridges: HILIC, 1 mL, 30 mg
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Vortex mixer
- Centrifuge
- SPE manifold
- Analytical balance
- Volumetric flasks and pipettes

Sample Preparation:

- Standard Solution Preparation:
 - Prepare a stock solution of **N-Nitroso Lisinopril** in methanol at a concentration of 1 mg/mL.
 - Prepare working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 95:5 ACN:Water with 0.1% FA) to desired concentrations.
- Sample Solution Preparation (Lisinopril API):
 - Accurately weigh 100 mg of Lisinopril API into a 10 mL volumetric flask.
 - Add 9.5 mL of ACN and 0.5 mL of water containing 0.1% FA.
 - Vortex for 5 minutes to dissolve the sample. If necessary, sonicate for a brief period.
 - This results in a sample solution with a high organic content, suitable for HILIC retention.
- Sample Solution Preparation (Lisinopril Drug Product):
 - Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
 - Accurately weigh a portion of the powder equivalent to 100 mg of Lisinopril into a 50 mL centrifuge tube.
 - Add 9.5 mL of ACN and 0.5 mL of water containing 0.1% FA.
 - Vortex for 10 minutes to extract the analyte and API.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant for SPE.

Solid-Phase Extraction Protocol:

- Cartridge Conditioning:
 - Condition the HILIC SPE cartridge with 1 mL of Methanol followed by 1 mL of 95:5 ACN:Water with 0.1% FA. Do not allow the cartridge to dry.

- Sample Loading:
 - Load 1 mL of the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 95:5 ACN:Water with 0.1% FA to remove any unretained interfering compounds. This step is crucial for removing less polar impurities while retaining the polar Lisinopril API on the HILIC sorbent.
- Elution:
 - Elute the **N-Nitroso Lisinopril** from the cartridge with 2 x 0.5 mL of a suitable elution solvent. Based on the principle of HILIC, a higher aqueous content will elute more polar compounds. A starting point for the elution solvent could be 50:50 ACN:Water with 0.1% FA. The polarity of **N-Nitroso Lisinopril** is expected to be lower than Lisinopril, allowing for its selective elution while the bulk of the Lisinopril API remains on the cartridge.
 - Collect the eluate in a clean collection tube.
- Post-Elution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis.

Data Presentation

The following tables summarize the expected performance characteristics of the described SPE method. The data is representative and based on typical performance for nitrosamine analysis using similar methodologies.[\[2\]](#)[\[4\]](#)

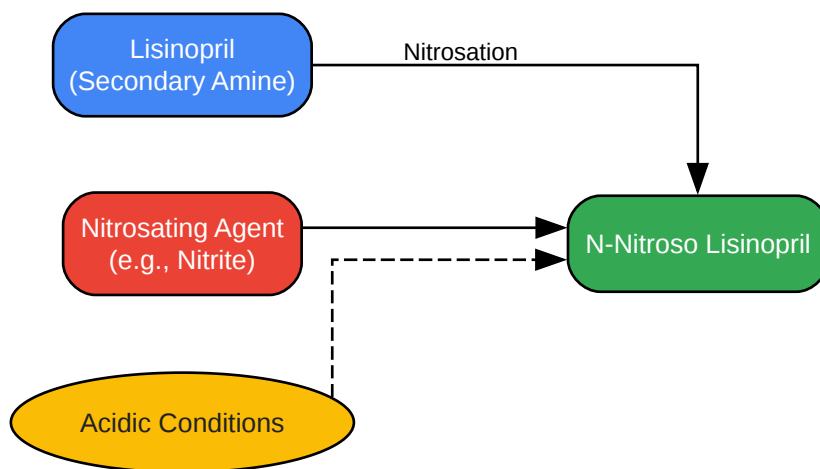
Table 1: SPE Method Recovery

Analyte	Spiked Concentration (ng/mL)	Recovery (%)	% RSD (n=6)
N-Nitroso Lisinopril	1	92.5	4.8
10	95.1	3.5	
50	98.2	2.1	

Table 2: Method Detection and Quantification Limits

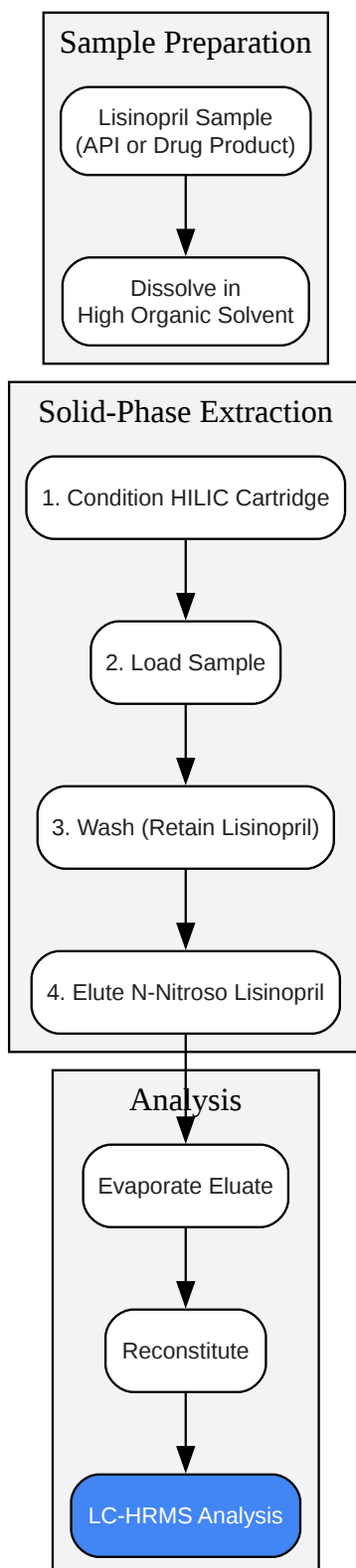
Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
N-Nitroso Lisinopril	0.2	0.6

Visualizations

Diagram 1: **N-Nitroso Lisinopril** Formation Pathway[Click to download full resolution via product page](#)

Formation of **N-Nitroso Lisinopril** from Lisinopril.

Diagram 2: Solid-Phase Extraction Workflow



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Workflow for the SPE enrichment of **N-Nitroso Lisinopril**.

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the enrichment of **N-Nitroso Lisinopril** from lisinopril API and drug product samples. The use of a HILIC SPE cartridge allows for the selective retention of the polar lisinopril, enabling the successful isolation of the N-nitroso impurity. This sample clean-up is essential for achieving the sensitivity and accuracy required for trace-level analysis of nitrosamines to ensure the safety and quality of pharmaceutical products.

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